molecular formula C35H34N4O2 B5069070 5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline

5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline

Cat. No.: B5069070
M. Wt: 542.7 g/mol
InChI Key: LCFAHSSOIWEUHQ-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the substituents introduced .

Scientific Research Applications

5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Dimethylamino)phenyl)-7,8-dimethoxypyrazolo(3,4-c)isoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dimethylamino and methoxy groups enhances its electron-donating ability, potentially increasing its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N4O2/c1-5-38(6-2)26-19-17-25(18-20-26)34-29-23-32(41-4)31(40-3)22-28(29)33-30(21-24-13-9-7-10-14-24)37-39(35(33)36-34)27-15-11-8-12-16-27/h7-20,22-23H,5-6,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFAHSSOIWEUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.